![molecular formula C14H12N4O2S B2529042 N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203032-05-6](/img/structure/B2529042.png)
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole ring conjugated with an acetamide group. The compound is of interest due to its potential biological activities, which have been explored in various studies. The benzothiazole moiety is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, antitumor, antibacterial, and antiviral effects .
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole, which is further reacted with chloroacetyl chloride, followed by various nucleophiles to introduce different substituents on the acetamide nitrogen . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by reaction with substituted piperazines . These synthetic methods are often optimized for yield and selectivity, and the final products are characterized using techniques such as NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a crystal, providing insights into the conformation and potential hydrogen bonding interactions . For instance, the study of cocrystals and polymorphs of related compounds has revealed common hydrogen bonding patterns that could be useful for future crystal design .
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the acetamide group and the benzothiazole ring. These compounds can participate in further chemical transformations, such as the formation of cocrystals with carboxylic acids, which are mediated by hydrogen bonding interactions . Additionally, the acetamide group can serve as a point of attachment for various substituents, allowing for the synthesis of a diverse array of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. Techniques like thermal gravimetric analysis and differential scanning calorimetry are used to study the thermal properties and stability of these compounds . The photophysical properties, such as fluorescence and absorption, are also of interest, particularly for compounds that may have applications in imaging or as probes .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and related compounds involves innovative synthetic routes that enable the formation of complex heterocyclic structures. For instance, Janardhan et al. (2014) described the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a doubly electrophilic building block, showcasing the compound's utility in constructing ring-annulated products through the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan et al., 2014).
Antimicrobial Activity
Compounds derived from N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been evaluated for their antimicrobial properties. Rezki (2016) synthesized 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus and reported significant reductions in reaction times and comparably higher yields under ultrasound irradiation. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of this chemical backbone in developing new antimicrobial agents (Rezki, 2016).
Anticancer Activity
The anticancer potential of derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been a subject of interest. Ghule et al. (2013) explored the synthesis of benzothiazole, pyrimidine, and piperazine derivatives and evaluated their anticancer and anti-inflammatory activities, demonstrating that certain derivatives exhibit selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-13(20)18(8-15-9)7-12(19)17-14-16-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOFKRHSWCVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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